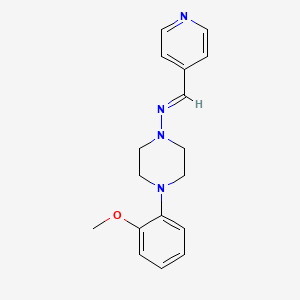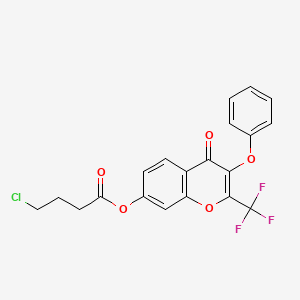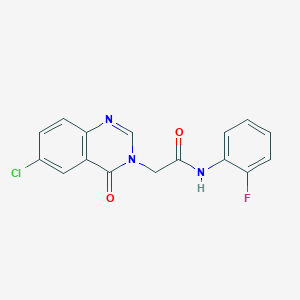
4-(2-Methoxyphenyl)-N-(4-pyridinylmethylene)-1-piperazinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methoxyphenyl)-N-(4-pyridinylmethylene)-1-piperazinamine is a complex organic compound with a unique structure that combines a methoxyphenyl group, a pyridinylmethylene group, and a piperazinamine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyphenyl)-N-(4-pyridinylmethylene)-1-piperazinamine typically involves the reaction of 2-methoxybenzaldehyde with 4-pyridinecarboxaldehyde in the presence of piperazine. The reaction is carried out under anhydrous conditions using solvents such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-(2-Methoxyphenyl)-N-(4-pyridinylmethylene)-1-piperazinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
科学研究应用
4-(2-Methoxyphenyl)-N-(4-pyridinylmethylene)-1-piperazinamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(2-Methoxyphenyl)-N-(4-pyridinylmethylene)-1-piperazinamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxyphenyl and pyridinylmethylene groups play a crucial role in the binding affinity and specificity of the compound. Pathways involved may include signal transduction and metabolic pathways.
相似化合物的比较
Similar Compounds
- 4-(2-Methoxyphenyl)-N-(4-pyridinylmethylene)-1-piperazinamine
- 5-(4-Chlorophenyl)-4-((2-pyridinylmethylene)amino)-4H-1,2,4-triazole-3-thiol
- 5-(4-Methylphenyl)-4-((3-pyridinylmethylene)amino)-4H-1,2,4-triazole-3-thiol
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group enhances its solubility and reactivity, while the pyridinylmethylene group contributes to its binding affinity and specificity.
属性
分子式 |
C17H20N4O |
|---|---|
分子量 |
296.37 g/mol |
IUPAC 名称 |
(E)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-pyridin-4-ylmethanimine |
InChI |
InChI=1S/C17H20N4O/c1-22-17-5-3-2-4-16(17)20-10-12-21(13-11-20)19-14-15-6-8-18-9-7-15/h2-9,14H,10-13H2,1H3/b19-14+ |
InChI 键 |
BZULDGCPELJCJO-XMHGGMMESA-N |
手性 SMILES |
COC1=CC=CC=C1N2CCN(CC2)/N=C/C3=CC=NC=C3 |
规范 SMILES |
COC1=CC=CC=C1N2CCN(CC2)N=CC3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11972532.png)
![(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11972539.png)
![2-[(3Z)-3-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11972547.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11972565.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11972573.png)

![4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11972582.png)


![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-bromophenyl)methylidene]acetohydrazide](/img/structure/B11972600.png)

![ethyl (2E)-2-[3-(acetyloxy)-4-methoxybenzylidene]-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11972614.png)

![2-{[2-(biphenyl-4-yl)-2-oxoethyl]sulfanyl}-5-phenyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11972621.png)
